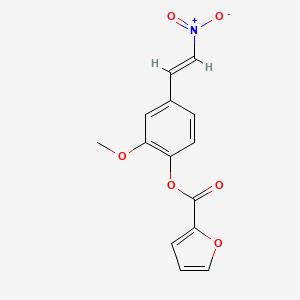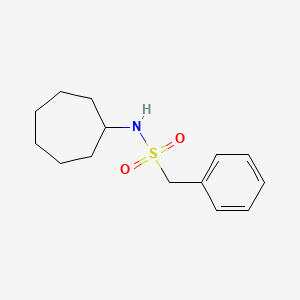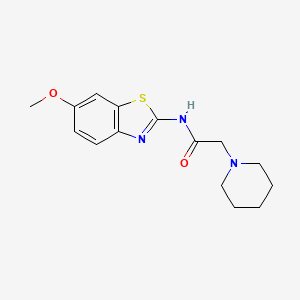![molecular formula C20H24N4O3 B5502950 7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)
7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related spirohydantoin compounds involves multiple steps, including the attachment of various groups to the imide nitrogen to form new derivatives with potential anxiolytic activity, as demonstrated in the synthesis of N-(4-aryl-1-piperazinylbutyl)-substituted derivatives (Kossakowski, et al., 1998). The synthesis process typically aims at modifying the molecule's structure to investigate its interaction with biological targets.
Molecular Structure Analysis The molecular structure of spirohydantoins has been elucidated using various spectroscopic and crystallographic methods. For instance, the structure-property relationships were studied through experimental and theoretical methods, revealing how cyclopentane rings adopt specific conformations, impacting the compound's biological activity (Lazic, et al., 2017). These structural analyses help in understanding how modifications in the structure could affect the compound's properties and interactions.
Chemical Reactions and Properties Chemical reactions involving spirohydantoins include various synthetic procedures that lead to the formation of novel compounds with enhanced or altered biological activities. The reactions often explore the reactivity of different parts of the molecule to generate compounds with potential therapeutic effects. The structural modifications can significantly impact the compounds' chemical and biological properties, guiding the development of new pharmaceutical agents.
Physical Properties Analysis The physical properties of spirohydantoin derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in drug development. These properties are influenced by the compound's molecular structure and can affect its bioavailability and therapeutic efficacy. For example, the lipophilicities of spirohydantoins, which are comparable to standard medicines like Phenytoin, were estimated to guide the preparation of new derivatives (Lazic, et al., 2017).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis for Base-Sensitive Oligonucleotides : 1,6-Dioxaspiro[4,4]nonane-2,7-dione, structurally similar to the compound , reacts readily with alcohols and has been used in synthesizing oligonucleotides with base-sensitive biodegradable phosphate protection (Leisvuori et al., 2008).
Photochemical Reactions : A diazaspiro compound, closely related to the chemical in focus, demonstrated stability under certain irradiation conditions, highlighting its potential in photochemical studies (Schönberg et al., 1980).
Structure-Property Relationship in Anticonvulsants : Research on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, similar in structure, provided insights into the structure-activity relationship in the development of potential anticonvulsant agents (Lazic et al., 2017).
Biological and Pharmacological Potential
Potential Anticonvulsant Agents : Compounds like 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been investigated for their potential as anticonvulsant agents, contributing to the understanding of their pharmacological properties (Lazic et al., 2017).
Synthesis of Novel Precursors for Antimicrobial and Cytotoxic Potential : Related compounds have been synthesized and evaluated for their antimicrobial and cytotoxic potential, suggesting the relevance of such compounds in medical research (Devi et al., 2013).
Inhibition of VEGF Secretion in Cancer Cells : New azaspiro bicyclic hydantoin derivatives have been studied for their anti-tumor and anti-angiogenic activity, including the inhibition of VEGF secretion in cancer cells, demonstrating the potential medicinal applications of similar compounds (Basappa et al., 2009).
Materials Science and Chemistry
Electrochemical Applications : The electrochemical behavior of diazaspiro compounds in non-aqueous media has been explored, indicating potential applications in materials science (Abou-Elenien et al., 1991).
Corrosion Inhibition Properties : Spirohydantoin derivatives have been studied for their potential as corrosion inhibitors, revealing their applicability in materials protection and chemistry (Chafiq et al., 2020).
作用機序
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
特性
IUPAC Name |
7-[[4-(3-imidazol-1-ylpropoxy)phenyl]methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-18-12-20(19(26)22-18)6-9-24(14-20)13-16-2-4-17(5-3-16)27-11-1-8-23-10-7-21-15-23/h2-5,7,10,15H,1,6,8-9,11-14H2,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMLLIIIQNITHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)NC2=O)CC3=CC=C(C=C3)OCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)
![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)



![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)
![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)
